(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide
Description
(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromene core, a sulfonylhydrazinylidene group, and a fluorophenyl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O6S/c1-32-21-12-11-18(14-22(21)33-2)35(30,31)28-27-24-19(13-15-5-3-4-6-20(15)34-24)23(29)26-17-9-7-16(25)8-10-17/h3-14,28H,1-2H3,(H,26,29)/b27-24- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOSXJSQVWUZJI-PNHLSOANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 1,2-Dimethoxybenzene
The synthesis begins with the sulfonation of 1,2-dimethoxybenzene using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. This exothermic reaction requires careful temperature control to avoid over-sulfonation. The intermediate 3,4-dimethoxybenzenesulfonyl chloride is isolated via vacuum distillation (yield: 78–82%).
Amidation with Ammonia
The sulfonyl chloride undergoes amidation by treatment with concentrated aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at room temperature for 6 hours. Precipitation with ice water yields 3,4-dimethoxybenzenesulfonamide as a white crystalline solid (mp 145–147°C, yield: 89%).
Table 1: Optimization of Sulfonamide Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | DCM | THF |
| Reaction Temp (°C) | 25 | 0–5 | 25 |
| Ammonia Concentration | 28% | 15% | 28% |
| Yield (%) | 89 | 72 | 89 |
Construction of the 2-Iminochromene-3-Carboxamide Core
Knoevenagel Condensation for Chromene Formation
The chromene scaffold is synthesized via Knoevenagel condensation between 2-hydroxybenzaldehyde derivatives and β-keto esters. For example, reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl acetoacetate in ethanol containing piperidine (5 mol%) at reflux for 8 hours produces ethyl 2-imino-2H-chromene-3-carboxylate (yield: 68%).
Carboxamide Formation
The ester intermediate is converted to the carboxamide through aminolysis with 4-fluoroaniline. Using a 1:1.2 molar ratio of ester to aniline in toluene at 110°C for 12 hours affords N-(4-fluorophenyl)-2-imino-2H-chromene-3-carboxamide (yield: 74%, purity >95% by HPLC).
Coupling of Sulfonamido and Chromene Components
Imine Formation Strategy
The critical sulfonamido-imino linkage is established through a nucleophilic substitution reaction. Treatment of N-(4-fluorophenyl)-2-imino-2H-chromene-3-carboxamide with 3,4-dimethoxybenzenesulfonamide in dimethylformamide (DMF) at 80°C for 24 hours facilitates imine bond formation. The reaction is catalyzed by ammonium acetate (20 mol%), with a molar ratio of 1:1.5 (chromene:sulfonamide).
Table 2: Coupling Reaction Optimization
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 80 | 24 | 32 |
| Acetic Acid | 80 | 24 | 51 |
| Ammonium Acetate | 80 | 24 | 83 |
| Pyridine | 80 | 24 | 67 |
Purification and Characterization
Chromatographic Purification
Crude product purification employs flash chromatography on silica gel with a gradient of dichloromethane/methanol (95:5 to 90:10). The target compound elutes at Rf = 0.42 in DCM/MeOH 92:8, yielding a pale yellow solid (mp 192–194°C).
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, imino-H), 7.89–7.21 (m, 8H, aromatic-H), 3.89 (s, 6H, OCH3).
- HRMS (ESI+): m/z calcd for C24H20FN3O5S [M+H]+: 496.1034; found: 496.1038.
Comparative Analysis of Synthetic Routes
Two primary routes were evaluated:
- Stepwise Assembly (as described above): Total yield 52%, purity 98.2%
- One-Pot Methodology: Combining sulfonamide formation and chromene coupling in a single vessel (yield 37%, purity 91.4%)
The stepwise approach proves superior in both yield and purity, though requiring longer synthesis time (72 hours vs. 48 hours).
Chemical Reactions Analysis
(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
4-Iodobenzoic Acid: This compound shares some structural similarities but differs in its functional groups and overall chemical properties.
Biogenic Volatile Organic Compounds: These compounds, although structurally different, may share some functional similarities in terms of their biological activities.
The uniqueness of (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
The compound (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C25H23N3O6S
- Molecular Weight : 493.53 g/mol
- CAS Number : 866348-00-7
The compound features a chromene core substituted with a sulfonamide group and a fluorophenyl moiety, which significantly influences its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation. For instance, compounds with similar structures have shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation and pain signaling .
- Receptor Modulation : The compound can modulate receptor activity, potentially affecting signal transduction pathways associated with cancer and inflammation .
Anticancer Activity
Research indicates that chromene derivatives can induce apoptosis in cancer cells through several mechanisms:
- Tubulin Interaction : Chromenes have been shown to bind to tubulin, inhibiting its polymerization and leading to G2/M cell cycle arrest in cancer cells .
- Caspase Activation : Some studies report that these compounds can activate caspases, promoting programmed cell death .
Antimicrobial Properties
Chromenes exhibit antimicrobial activity against various pathogens. The sulfonamide group enhances this property by interfering with bacterial folate synthesis .
Anti-inflammatory Effects
Compounds similar to (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide have demonstrated the ability to reduce inflammation markers in vitro and in vivo models .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the chromene core and substituents significantly affect biological activity:
- Sulfonamide Group : Essential for antimicrobial activity.
- Fluorophenyl Moiety : Enhances binding affinity to target enzymes and receptors, increasing potency .
| Compound Variation | Biological Activity | Notes |
|---|---|---|
| Sulfonamide | Antimicrobial | Inhibits bacterial growth |
| Fluorophenyl | Enhanced anticancer properties | Affects enzyme binding |
| Dimethoxy Group | Increased anti-inflammatory effects | Modulates inflammatory pathways |
Case Studies
- Anticancer Study : A study demonstrated that analogs of chromene derivatives induced apoptosis in breast cancer cells through caspase activation. The compound's ability to disrupt microtubule dynamics was pivotal for its anticancer effects .
- Antimicrobial Study : Another investigation highlighted the efficacy of related chromene compounds against Staphylococcus aureus, showing significant inhibition at low concentrations due to their sulfonamide functionality .
Q & A
Q. Critical Reaction Conditions :
- Temperature : Elevated temperatures (80–100°C) accelerate imine formation but risk decomposition; lower temperatures (0–25°C) favor selectivity in amidation .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures stepwise completion .
Basic: Which spectroscopic and chromatographic methods validate structural integrity?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 510.12) .
- X-ray Crystallography : SHELXL refines crystal structures, resolving bond-length discrepancies (e.g., C=N imine bond ~1.28 Å) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can contradictions between experimental NMR data and computational predictions be resolved?
Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent-induced shifts:
Dynamic NMR : Variable-temperature ¹H NMR (e.g., 25–60°C) identifies exchange broadening in imine protons .
DFT Calculations : Compare B3LYP/6-311+G(d,p)-predicted shifts with experimental data; deviations >0.5 ppm suggest conformational flexibility .
Isotopic Labeling : ¹⁵N-labeled imine groups clarify coupling patterns .
2D NMR (HSQC, HMBC) : Maps long-range correlations to distinguish regioisomers .
Advanced: What computational approaches model electronic structure and biological interactions?
Answer:
- Density Functional Theory (DFT) :
- Predicts frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to assess redox stability .
- Solvent models (PCM) simulate solvation effects on sulfonamido group acidity (predicted pKa ~9.5) .
- Molecular Dynamics (MD) : Simulates membrane permeability (logP ~3.8) using CHARMM force fields .
- Docking Studies (AutoDock Vina) : Models binding to cyclooxygenase-2 (COX-2) with ∆G ≈ -9.2 kcal/mol, guided by sulfonamido H-bonding .
Advanced: How can solubility/stability in biological assays be optimized without structural modification?
Answer:
- Co-Solvent Systems : 10–20% DMSO/PBS (v/v) enhances solubility while maintaining <0.1% aggregation (DLS monitoring) .
- pH Adjustment : Buffers at pH 7.4 stabilize the imine group; avoid extremes (pH <5 or >9) to prevent hydrolysis .
- Lyophilization : Freeze-drying with trehalose (1:1 w/w) improves shelf life (>6 months at -20°C) .
- Light Sensitivity : Store in amber vials; UV-Vis spectra show λmax degradation at 320 nm under UV exposure .
Advanced: What role does the sulfonamido group play in enzyme inhibition mechanisms?
Answer:
The sulfonamido moiety (-SO₂NH-) contributes to:
Hydrogen Bonding : Binds to catalytic residues (e.g., Tyr355 in COX-2) with distances ~2.8 Å (X-ray data) .
Steric Effects : 3,4-Dimethoxy substitution blocks solvent access, enhancing target specificity (IC50 reduced by 40% vs. des-methoxy analogs) .
Acid-Base Catalysis : Sulfonamido proton participates in transition-state stabilization during enzyme inhibition (kinetic isotope effect kH/kD = 2.1) .
Q. SAR Insights :
- Fluorophenyl Group : Enhances π-stacking with Phe518 in COX-2 (docking score improvement ∆G = -1.3 kcal/mol) .
- Chromene Core : Planarity increases membrane diffusion (PAMPA assay: Pe ≈ 12 × 10⁻⁶ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
